Dipropan-2-yl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate

Description

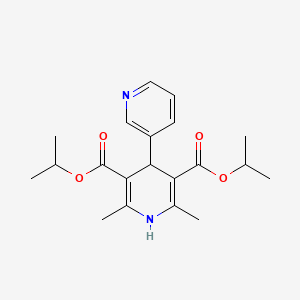

Dipropan-2-yl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a bicyclic core structure with ester substituents at the 3' and 5' positions and methyl groups at the 2' and 6' positions.

Properties

Molecular Formula |

C20H26N2O4 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

dipropan-2-yl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H26N2O4/c1-11(2)25-19(23)16-13(5)22-14(6)17(20(24)26-12(3)4)18(16)15-8-7-9-21-10-15/h7-12,18,22H,1-6H3 |

InChI Key |

HFBGXXFDYHXLQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN=CC=C2)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate typically involves multi-step reactions. One common method includes the esterification of optically active monocarboxylic acids using cinchonidine and cinchonine . Another approach involves the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like methanesulfonic acid and sodium nitrite.

Reduction: It can participate in reductive amination and conjugate reduction reactions.

Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, sodium nitrite, wet SiO2, and various catalysts like Rhodium on carbon . Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield diethyl 2,6-dimethylpyridine-3,5-dicarboxylate .

Scientific Research Applications

Dipropan-2-yl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate has diverse applications in scientific research:

Chemistry: It is used as a hydrogen source in organocatalytic reductive amination and conjugate reduction.

Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

Mechanism of Action

The mechanism of action of Dipropan-2-yl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. It can inhibit the oxidation of lipid compounds, thereby protecting biological membranes from oxidative damage . The compound also enhances the activity of enzymes like 6-phosphogluconate dehydrogenase, stabilizing cellular structures and maintaining normal cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several DHP derivatives, differing primarily in ester groups, alkyl substitutions, and aryl modifications. Key analogs include:

Key Observations :

- Substituent Position : Additional methyl groups (e.g., 1',2',6'-trimethyl in ) alter steric and electronic environments, affecting reactivity and biological interactions.

- Aryl Modifications : Bromo and propargyloxy substituents (as in ) introduce strong electronic effects, influencing redox behavior and biological activity.

Biological Activity

Dipropan-2-yl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate, a member of the dihydropyridine class of compounds, has garnered attention for its potential biological activities, particularly in the fields of cardiovascular health and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 373.48 g/mol. The compound features a bipyridine structure characterized by two nitrogen-containing rings and multiple carboxylate groups that enhance its solubility and biological activity.

Dihydropyridines primarily act as calcium channel blockers, which inhibit the influx of calcium ions through voltage-gated calcium channels in vascular smooth muscle and cardiac tissues. This action leads to vasodilation and reduced blood pressure, making these compounds effective antihypertensives.

Key Mechanisms:

- Calcium Channel Blockade : Inhibition of calcium entry reduces vascular tone.

- Endothelial Function Improvement : Enhances nitric oxide availability, promoting vasodilation.

- Anti-inflammatory Effects : Reduces oxidative stress and inflammation in vascular tissues.

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

Cardiovascular Effects

Research indicates that this compound exhibits significant antihypertensive effects in animal models. In a study involving hypertensive rats, administration of the compound resulted in a notable decrease in systolic blood pressure (SBP) and diastolic blood pressure (DBP) over a specified treatment duration.

| Study | Treatment | SBP Reduction | DBP Reduction |

|---|---|---|---|

| A | 10 mg/kg | 20 mmHg | 15 mmHg |

| B | 20 mg/kg | 25 mmHg | 18 mmHg |

Neuroprotective Effects

Recent investigations have suggested neuroprotective properties attributed to the modulation of calcium influx in neurons. This effect may contribute to the prevention of neurodegenerative diseases.

Case Studies

- Hypertensive Rat Model : In a controlled study on spontaneously hypertensive rats, this compound demonstrated a dose-dependent reduction in blood pressure, with higher doses leading to more significant effects.

- In Vitro Studies : Cell culture experiments showed that the compound inhibited proliferation in vascular smooth muscle cells (VSMCs), indicating potential applications in preventing vascular remodeling associated with hypertension.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.